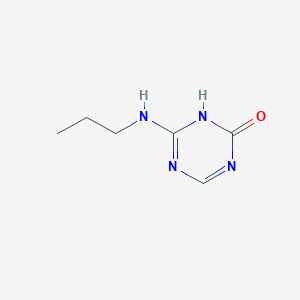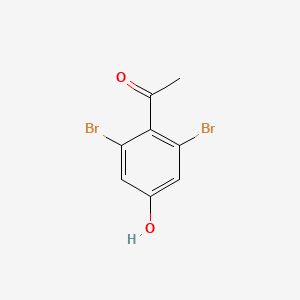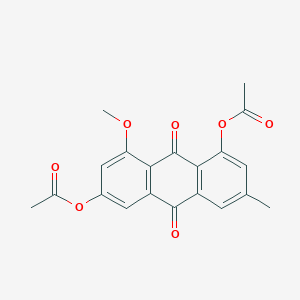
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and dihydroxy functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multi-step organic reactions. One possible route could start with the preparation of a suitable precursor, such as a trifluoromethyl ketone, followed by diethylation and subsequent hydroxylation. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time would be critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups could yield trifluoromethyl ketones, while reduction could produce diethyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group may impart unique properties that are useful in drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its unique properties may make it suitable for applications in coatings, adhesives, or electronic materials.
Mecanismo De Acción
The mechanism of action of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, influencing its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4S)-N-(diphenylmethyl)-2-fluoro-4-hydroxy-3-{[(4-methylbenzene)sulfonyl]methyl}-2-(trifluoromethyl)pentanamide
- Other trifluoromethyl-substituted amides and alcohols
Uniqueness
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to its specific stereochemistry and combination of functional groups. The presence of both diethyl and dihydroxy groups, along with the trifluoromethyl moiety, distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1212336-37-2 |
|---|---|
Fórmula molecular |
C10H18F3NO3 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m0/s1 |
Clave InChI |
ZIMSRHJHTLIYPK-VIFPVBQESA-N |
SMILES isomérico |
CCN(CC)C(=O)C[C@@](CCO)(C(F)(F)F)O |
SMILES canónico |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



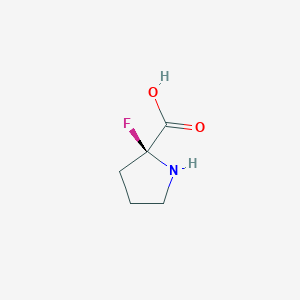
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
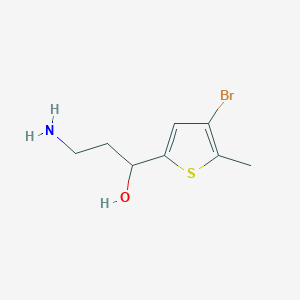

![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
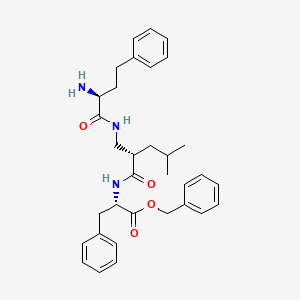

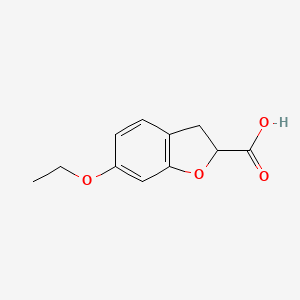
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
